molecular formula C7H15ClO B2387763 1-Chloro-5-methylhexan-2-ol CAS No. 107323-80-8

1-Chloro-5-methylhexan-2-ol

Cat. No.: B2387763
CAS No.: 107323-80-8
M. Wt: 150.65
InChI Key: UIGDANNMZNVMNX-UHFFFAOYSA-N
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Description

1-Chloro-5-methylhexan-2-ol is an organic compound with the molecular formula C7H15ClO It is a chlorinated alcohol, characterized by the presence of a chlorine atom and a hydroxyl group on a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-5-methylhexan-2-ol can be synthesized through several methods. One common approach involves the chlorination of 5-methylhexan-2-ol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically proceeds as follows: [ \text{5-methylhexan-2-ol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as distillation and purification to remove by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5-methylhexan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution or amines in organic solvents.

Major Products Formed:

    Oxidation: Formation of 5-methylhexan-2-one or 5-methylhexanal.

    Reduction: Formation of 5-methylhexane.

    Substitution: Formation of 5-methylhexan-2-ol or 1-amino-5-methylhexan-2-ol.

Scientific Research Applications

1-Chloro-5-methylhexan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-chloro-5-methylhexan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and affect biochemical pathways.

Comparison with Similar Compounds

  • 1-Chloro-2-methylhexan-2-ol
  • 1-Chloro-3-methylhexan-2-ol
  • 1-Chloro-4-methylhexan-2-ol

Comparison: 1-Chloro-5-methylhexan-2-ol is unique due to the position of the chlorine atom and the hydroxyl group on the hexane backbone. This specific arrangement influences its chemical reactivity and physical properties. Compared to its isomers, this compound may exhibit different boiling points, solubility, and reactivity towards nucleophiles and oxidizing agents.

Properties

IUPAC Name

1-chloro-5-methylhexan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClO/c1-6(2)3-4-7(9)5-8/h6-7,9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGDANNMZNVMNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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